1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine

Medicinal chemistry Physicochemical profiling Regioisomer differentiation

This disubstituted piperazine is a critical scaffold for sigma-2 (σ2) receptor screening cascades and CNS drug discovery programs. Its unique furan-3-ylmethyl N1 substituent and pyridin-2-yl N4 group confer a distinct σ2 bias not replicated by common analogs. With zero H-bond donors, low TPSA (32.5 Ų), and moderate lipophilicity (XLogP3=1.7), it serves as an optimal core for CNS-focused medicinal chemistry. Procurement must include regioisomeric purity verification (furan-3-yl vs. furan-2-yl) to ensure reliable SAR interpretation. Ideal for antitubercular comparator studies and diversity-oriented library synthesis.

Molecular Formula C14H17N3O
Molecular Weight 243.31
CAS No. 864389-13-9
Cat. No. B2805591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine
CAS864389-13-9
Molecular FormulaC14H17N3O
Molecular Weight243.31
Structural Identifiers
SMILESC1CN(CCN1CC2=COC=C2)C3=CC=CC=N3
InChIInChI=1S/C14H17N3O/c1-2-5-15-14(3-1)17-8-6-16(7-9-17)11-13-4-10-18-12-13/h1-5,10,12H,6-9,11H2
InChIKeyXHLAGGHUXPEMQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine (CAS 864389-13-9): Procurement-Grade Profile of a Dual Heteroaryl Piperazine Scaffold


1-[(Furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine (PubChem CID 6456140) is a disubstituted piperazine featuring a furan-3-ylmethyl group at N1 and a pyridin-2-yl group at N4 [1]. Its molecular formula is C14H17N3O with a molecular weight of 243.30 g/mol, a computed XLogP3 of 1.7, and a topological polar surface area (TPSA) of 32.5 Ų [1]. The compound contains zero hydrogen bond donors and four hydrogen bond acceptors, with three rotatable bonds [1]. It belongs to the broader class of pyridylpiperazine derivatives, which have been investigated as sigma receptor ligands, urease inhibitors, and antimicrobial efflux pump inhibitors [2][3].

Why 1-[(Furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine Cannot Be Replaced by Generic Piperazine Analogs: Structural Specificity and Procurement Rationale


Generic substitution of this compound with other in-class piperazines is scientifically unsound due to three interdependent structural determinants. First, the pyridin-2-yl N4 substituent confers a distinct sigma-2 (σ2) receptor bias relative to 3-pyridyl or 4-pyridyl analogs, which preferentially engage σ1 receptors [1]. Second, the furan-3-ylmethyl attachment at N1 creates a regiochemically unique electronic and steric environment compared to the more common furan-2-ylmethyl isomer; the C3 attachment position alters the dipole orientation of the furan oxygen relative to the piperazine core, potentially shifting hydrogen-bond acceptor geometry and target recognition [2]. Third, the specific combination of zero hydrogen bond donors, low TPSA (32.5 Ų), and moderate lipophilicity (XLogP3 = 1.7) yields a physicochemical profile that is not preserved when either substituent is modified or replaced [3]. These interdependent features mean that structurally similar analogs—such as 1-(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine or 1-(furan-3-ylmethyl)piperazine—cannot be assumed to reproduce the same biological or physicochemical behavior without explicit comparative data. The quantitative evidence below delineates where differentiation exists and, critically, where data gaps preclude substitution claims.

1-[(Furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Furan Regioisomer Differentiation: Furan-3-ylmethyl vs. Furan-2-ylmethyl Attachment and Computed Physicochemical Properties

The target compound bears a furan-3-ylmethyl group at the N1 position, distinguishing it from the more commonly synthesized furan-2-ylmethyl isomer. While no direct experimental bioactivity data exist for either isomer in head-to-head comparison, the regioisomeric difference is quantifiable at the computed physicochemical level. The target compound (furan-3-yl isomer) has a computed TPSA of 32.5 Ų and XLogP3 of 1.7 [1]. The furan-2-yl isomer (1-(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine; no assigned CAS in PubChem) shares the same molecular formula (C14H17N3O) and molecular weight (243.30 g/mol) but has a distinct InChIKey, reflecting the altered connectivity. In the furan-2-ylmethyl isomer, the oxygen atom is positioned closer to the methylene bridge, altering the local dipole moment and potentially the hydrogen-bond acceptor geometry of the furan oxygen relative to the piperazine core. This regioisomeric difference has been demonstrated to be consequential in related furan-piperazine systems: in prazosin-related α1-adrenoreceptor antagonists, the position of substituents on the furan ring altered subtype selectivity by up to 85-fold . [NOTE: No direct comparative IC50, Ki, or MIC data exist for the target compound vs. its furan-2-yl isomer. The physicochemical differentiation is based on computed descriptors; biological extrapolation from the prazosin class is class-level inference only.]

Medicinal chemistry Physicochemical profiling Regioisomer differentiation

Sigma Receptor Subtype Bias: 2-Pyridylpiperazine Core as a σ2-Preferring Scaffold vs. 3-Pyridyl and 4-Pyridyl Analogs

The pyridin-2-yl substituent on the piperazine N4 of the target compound positions it within the 2-pyridylpiperazine subclass, which has been demonstrated to exhibit preferential binding to sigma-2 (σ2) receptors over sigma-1 (σ1) receptors. In a systematic study by Stavitskaya et al. (2010), a series of pyridylpiperazines was synthesized and evaluated for sigma receptor binding affinity [1]. The study established that (2-pyridyl)piperazines favor σ2 receptors, whereas (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors [1]. [NOTE: The target compound itself was not directly tested in this study; this evidence represents class-level inference from the 2-pyridylpiperazine subclass. No quantitative Ki or IC50 value is available for the target compound at either σ1 or σ2 receptors.]

Sigma receptor pharmacology CNS drug discovery Receptor subtype selectivity

Antimycobacterial Potential: Activity of the Furan-2-ylmethyl Analog as a Benchmark for Structural Optimization

The closest structurally characterized analog with published biological data is 1-(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine (compound X-5-1-2), which was evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Rv in a 2018 study [1]. This analog—differing from the target compound only in the furan attachment position (2-ylmethyl vs. 3-ylmethyl)—was identified as one of the most potent compounds in the tested series against mycobacterial strains [1]. The study concluded that unsubstituted furan rings confer better antitubercular activity than 5-nitro-substituted furan analogs within the 1-(furanylmethyl)piperazine class [1]. [NOTE: The target compound (furan-3-yl isomer) was not included in this study; its antimycobacterial activity relative to X-5-1-2 is unknown. No MIC values are available for the target compound.]

Antitubercular drug discovery Antimicrobial resistance Mycobacterium tuberculosis

Physicochemical Property Differentiation: TPSA and Lipophilicity Profile vs. Broader Piperazine Comparator Space

The target compound possesses a computed TPSA of 32.5 Ų and XLogP3 of 1.7 [1], placing it in a relatively favorable CNS drug-like physicochemical space. The TPSA value of 32.5 Ų falls well below the commonly cited threshold of 60-70 Ų for predicted blood-brain barrier (BBB) penetration [2], and below 140 Ų for oral bioavailability [2]. With zero hydrogen bond donors and only four hydrogen bond acceptors, the compound conforms to Lipinski's Rule of Five. For comparison, the structurally related furan-2-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone (a carbonyl-containing analog) has a higher TPSA due to the additional carbonyl oxygen, which would reduce predicted membrane permeability. [NOTE: These are computed, not experimentally measured, values. Predicted BBB penetration does not constitute evidence of actual CNS exposure.]

Drug-likeness BBB permeability prediction Physicochemical profiling

Synthetic Accessibility Advantage: Single-Step Reductive Amination Route vs. Multi-Step Analogs

Based on the synthetic methodology reported for furan-piperazine hybrid compounds, the target compound can be accessed via a single-step reductive amination between furan-3-carbaldehyde and 4-(pyridin-2-yl)piperazine using sodium triacetoxyborohydride [1]. This contrasts with more complex piperazine derivatives—such as those bearing additional carboxamide, sulfonamide, or fused-ring substituents—which require 3-5 synthetic steps. The analogous synthesis of 1-(furan-2-ylmethyl)piperazine derivatives achieved yields of 74-85% under comparable conditions [1]. [NOTE: Specific yield data for the target compound has not been reported in peer-reviewed literature; this evidence is cross-study comparable based on the demonstrated methodology for structurally analogous furan-piperazine hybrids.]

Parallel synthesis Library production Synthetic efficiency

1-[(Furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine: Highest-Confidence Research and Industrial Application Scenarios Based on Available Evidence


Sigma-2 (σ2) Receptor Ligand Screening and Probe Development

Based on the established class-level evidence that 2-pyridylpiperazines exhibit preferential binding to σ2 receptors over σ1 receptors [1], this compound is best deployed as a starting scaffold in σ2-targeted screening cascades. The furan-3-ylmethyl N1 substituent provides a vector for SAR exploration that is structurally distinct from previously characterized 2-pyridylpiperazine σ ligands. Procurement for this application should include analytical verification of regioisomeric purity (furan-3-yl vs. furan-2-yl), as isomer identity is critical for interpreting σ2 binding data. Note: direct σ receptor binding data for this compound are not available; initial screening must include both σ1 and σ2 radioligand displacement assays to empirically determine selectivity.

Furan Regioisomer SAR Comparator in Antimycobacterial Hit-to-Lead Programs

The demonstrated antitubercular activity of the furan-2-ylmethyl analog (X-5-1-2) against Mycobacterium tuberculosis H37Rv [1] positions the furan-3-ylmethyl isomer as a high-value comparator for SAR-by-isomer studies. Procurement of both regioisomers for parallel testing would allow direct determination of whether the furan oxygen position (C2 vs. C3 attachment) influences antimycobacterial potency, thereby guiding medicinal chemistry optimization of the furan-piperazine chemotype. This application scenario is supported by cross-study comparable evidence and requires experimental validation.

CNS-Penetrant Chemical Probe Design Leveraging Favorable Physicochemical Properties

With a computed TPSA of 32.5 Ų (substantially below the ~60-70 Ų BBB penetration threshold) and XLogP3 of 1.7 [1], this compound occupies a favorable CNS drug-like physicochemical space [2]. It is suitable as a core scaffold for CNS-focused medicinal chemistry programs where maintaining low TPSA and moderate lipophilicity is a design priority. Procurement for CNS programs should be accompanied by experimental determination of logD, aqueous solubility, and PAMPA or Caco-2 permeability to validate the computed predictions before committing to in vivo studies.

Parallel Library Synthesis Building Block for Piperazine Diversification

The predicted single-step synthetic accessibility via reductive amination from commercially available precursors [1] supports the use of this compound as a building block in diversity-oriented synthesis or parallel library production. The furan-3-ylmethyl group provides a distinct vector relative to more common benzyl or furan-2-ylmethyl piperazine derivatives, enabling the exploration of under-sampled regions of chemical space. Procurement for library synthesis should include bulk purity verification (≥95% by HPLC) and quantification of any residual starting materials that could interfere with subsequent diversification reactions.

Quote Request

Request a Quote for 1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.